molecular formula C9H8O2S B2863756 2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde CAS No. 58950-88-2

2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde

Cat. No.: B2863756
CAS No.: 58950-88-2
M. Wt: 180.22
InChI Key: FFOLNXONBCWUFQ-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde is a phenylglyoxal derivative, a class of compounds recognized in organic synthesis as versatile building blocks and key intermediates for constructing complex heterocyclic structures . Its α-dicarbonyl functional group makes it a valuable electrophile in reactions with dinucleophiles, potentially serving as a precursor in the synthesis of various pharmacologically relevant nitrogen-containing heterocycles . While the specific biological mechanisms of this compound require further investigation, research on structurally related molecules indicates that the 4-(methylthio)phenyl moiety is a significant pharmacophore. Studies on thiazolidin-4-one derivatives containing this group have demonstrated them to be potent and selective inhibitors of the acetylcholinesterase (AChE) enzyme, particularly the G4 isoform, through a mixed inhibition mechanism, suggesting potential for research in neurodegenerative diseases . Furthermore, the compound shares a structural backbone with other phenylglyoxal derivatives, such as the 4-methoxyphenyl analog, which are established synthetic intermediates in medicinal chemistry . Available toxicity data for the related hydrate form (CAS 53066-73-2) reports an intraperitoneal LD50 of 300 mg/kg in mice . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-2-oxoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOLNXONBCWUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde typically involves the reaction of 4-(Methylsulfanyl)benzaldehyde with an appropriate oxidizing agent. One common method is the oxidation of 4-(Methylsulfanyl)benzaldehyde using reagents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The choice of oxidizing agent and solvent can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in solvents like dichloromethane or acetonitrile.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 2-[4-(Methylsulfanyl)phenyl]-2-oxoacetic acid.

    Reduction: 2-[4-(Methylsulfanyl)phenyl]-2-hydroxyacetaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfanyl group may also contribute to the compound’s reactivity and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties :

  • The methylsulfanyl group enhances aromatic electron density, influencing reactivity at the α-keto aldehyde site.
  • The aldehyde group participates in nucleophilic additions (e.g., with amines or alcohols), while the keto group may undergo reductions or enolization.
  • Crystallographic studies using SHELX software (commonly employed for small-molecule refinement) have confirmed its planar aromatic ring and bond lengths consistent with thioethers (C-S: ~1.81 Å) and carbonyl groups (C=O: ~1.21 Å) .

Comparison with Structurally Similar Compounds

4-(Methylsulfanyl)acetophenone

Structure : Features a methylsulfanylphenyl group with a ketone (-CO-) instead of an α-keto aldehyde.

Property 2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde 4-(Methylsulfanyl)acetophenone
Reactivity Higher (aldehyde undergoes nucleophilic addition) Lower (ketone less electrophilic)
Hydrogen Bonding Forms strong O-H···O and C-H···O interactions Limited to weak C-H···O bonds
Melting Point ~120–125°C (predicted) ~85–90°C

Graph set analysis (used to classify hydrogen-bond patterns) reveals R₂²(8) motifs in its crystal structure, whereas acetophenone derivatives show simpler C(6) chains .

Phenylglyoxal (C₆H₅COCHO)

Structure : Contains an α-keto aldehyde but lacks the methylsulfanyl substituent.

Property This compound Phenylglyoxal
Electronic Effects Electron-rich aryl ring (due to -SMe) Electron-neutral aryl ring
Solubility Moderate in polar aprotic solvents (e.g., DMF) High in water and alcohols
Biological Activity Potential enzyme inhibition (e.g., PLA2) Protein crosslinking agent

The methylsulfanyl group in the target compound reduces solubility in polar solvents due to increased hydrophobicity but may enhance binding to sulfur-recognizing enzymes or receptors. Structural validation via the IUCr’s checkCIF tool confirms fewer steric clashes in its derivatives compared to phenylglyoxal adducts .

SB-480848 (Pharmaceutical Analog)

Structure : A pyrimidine-based inhibitor with a 4-fluorophenyl-methylsulfanyl group .

Property This compound SB-480848
Functional Groups α-Keto aldehyde, thioether Pyrimidine, trifluoromethyl
Pharmacology Uncharacterized (potential ROS modulation) PLA2 inhibitor (IC₅₀: 10 nM)
Synthetic Utility Building block for heterocycles Drug candidate

While SB-480848 leverages its methylsulfanyl group for target binding, the simpler α-keto aldehyde structure of the target compound offers flexibility for derivatization. Both compounds highlight the role of sulfur in modulating electronic and steric properties.

Biological Activity

2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde is a compound with notable biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes available research findings, including structural information, biological assays, and potential mechanisms of action.

Structural Information

  • Molecular Formula : C9_9H8_8O2_2S
  • SMILES : CSC1=CC=C(C=C1)C(=O)C=O
  • InChI : InChI=1S/C9H8O2S/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-6H,1H3

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing various derivatives, compounds similar to this aldehyde have shown efficacy against strains of Staphylococcus aureus (including MRSA), Escherichia coli, and other Gram-negative bacteria. The growth inhibition rates for these compounds ranged from 43% to 97% against different bacterial strains, highlighting their potential as antibacterial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It acts as a cyclooxygenase (COX) inhibitor, with selectivity towards COX-2 over COX-1. This selectivity is crucial for reducing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs). IC50_{50} values for COX-2 inhibition were reported between 0.10 and 0.31 µM, demonstrating a potent effect compared to reference drugs like indomethacin .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound binds to the active sites of COX enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators.
  • Receptor Modulation : It may also modulate receptor activity, influencing various cellular signaling pathways that contribute to inflammatory responses.

Study on Antimicrobial Activity

A study synthesized several derivatives related to this compound and tested their antimicrobial properties. The most potent compounds demonstrated significant antibacterial activity against multiple strains, with growth inhibition percentages reaching up to 97% for certain derivatives .

In Vitro COX Inhibition Assays

In vitro assays showed that compounds derived from this aldehyde exhibited high selectivity towards COX-2, making them suitable candidates for further development as anti-inflammatory agents. The selectivity index (SI) values indicated that these compounds are more selective than traditional NSAIDs, suggesting their potential for safer therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityCOX Selectivity
This compoundStructureHigh (up to 97% inhibition against various strains)High (IC50_{50}: 0.10–0.31 µM)
Compound ASimilar structureModerateModerate
Compound BDifferent substituentsLowLow

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